molecular formula C4H11ClN2O2 B6617591 2-(methylamino)ethyl carbamate hydrochloride CAS No. 1423024-71-8

2-(methylamino)ethyl carbamate hydrochloride

Cat. No.: B6617591
CAS No.: 1423024-71-8
M. Wt: 154.59 g/mol
InChI Key: VXCRIVYLHIXJDK-UHFFFAOYSA-N
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Description

2-(Methylamino)ethyl carbamate hydrochloride is an organic compound characterized by a carbamate functional group (-OCONH₂) attached to an ethyl chain bearing a methylamino (-NHCH₃) substituent, with a hydrochloride counterion enhancing its solubility . Carbamates are known for their stability and role as prodrugs or enzyme inhibitors, often used in pharmaceuticals to modulate bioavailability and metabolic resistance .

Properties

IUPAC Name

2-(methylamino)ethyl carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-2-3-8-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCRIVYLHIXJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)ethyl carbamate hydrochloride typically involves the reaction of 2-(methylamino)ethanol with phosgene or its derivatives, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume.

    Purification: Techniques such as crystallization and filtration to ensure high purity.

    Quality Control: Rigorous testing to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethyl carbamate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Solvents: Methanol, ethanol, and water are frequently used.

Major Products

    Oxidation: Produces carbamates and carbonates.

    Reduction: Yields primary and secondary amines.

    Substitution: Results in various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Organic Synthesis:

  • Reagent in Organic Chemistry: 2-(Methylamino)ethyl carbamate hydrochloride is utilized as a reagent in organic synthesis, particularly in the formation of carbamates and other derivatives. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.
  • Intermediate Production: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo diverse reactions allows chemists to create complex molecules efficiently.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProducts GeneratedCommon Conditions
OxidationCarbamates and carbonatesH₂O₂ or KMnO₄
ReductionPrimary and secondary aminesLiAlH₄ or NaBH₄
Nucleophilic SubstitutionVarious substituted carbamatesMethanol or ethanol as solvents

Biological Applications

Enzyme Interactions:

  • Study of Enzymatic Processes: The compound is employed in biological research to study enzyme interactions and protein modifications. Its structural properties allow it to inhibit or modulate enzyme activity by binding to active sites.

Pharmaceutical Development:

  • Therapeutic Potential: Research is ongoing into its potential therapeutic uses, particularly as a precursor for drug development targeting various diseases. Its role in synthesizing bioactive compounds makes it a candidate for further exploration in medicinal chemistry .

Industrial Applications

Manufacture of Polymers and Resins:

  • Industrial Utilization: this compound is also used in the production of polymers and resins. Its chemical properties facilitate the creation of materials with specific characteristics needed for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(methylamino)ethyl carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons

Compound Name Key Functional Groups Substituents/Modifications
2-(Methylamino)ethyl carbamate HCl Carbamate, methylaminoethyl Hydrochloride salt
Benzyl (2-aminoethyl)methylcarbamate HCl Carbamate, benzyl, aminoethyl Benzyl group enhances lipophilicity
Difeterol HCl (Pandryl) Diphenylmethoxy, methylaminoethyl Bronchodilator with complex aryl groups
2-(Diethylamino)ethyl chloride HCl Diethylaminoethyl, chloride Higher lipophilicity due to diethyl
Ethyl 2-methyl-2-(methylamino)propanoate HCl Ester, branched methylamino Ester group increases metabolic lability
Physicochemical Properties
  • Solubility: The hydrochloride salt form of 2-(methylamino)ethyl carbamate ensures higher water solubility compared to its free base or neutral carbamate analogues (e.g., methyl carbamate: 18.48 g/L at 55°C) .
  • Stability: Carbamates (e.g., 2-chloroethyl carbamate ) are generally more hydrolytically stable than esters (e.g., ethyl 2-methyl-2-(methylamino)propanoate ), which are prone to enzymatic cleavage.
Research Findings
  • Prodrug Potential: Analogous to FTY720 (), which requires phosphorylation for activity, the carbamate group in 2-(methylamino)ethyl carbamate HCl may act as a metabolically labile prodrug moiety.

Biological Activity

2-(Methylamino)ethyl carbamate hydrochloride, a compound with diverse biological applications, has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is a carbamate derivative characterized by the presence of a methylamino group attached to an ethyl carbamate backbone. The compound's chemical formula is C5_5H12_{12}ClN2_2O2_2, with a molecular weight of approximately 174.62 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the compound can enhance cholinergic signaling, which has implications in treating neurodegenerative diseases such as Alzheimer's.

MechanismDescription
AChE InhibitionIncreases acetylcholine levels, enhancing cholinergic transmission.
Interaction with ReceptorsPotential binding to various neurotransmitter receptors, influencing signaling pathways.

Biological Activity and Research Findings

Recent studies have demonstrated various biological activities associated with this compound:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by preventing neuronal cell death in models of neurodegeneration .
  • Antimicrobial Activity : The compound has shown promising results against certain bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxicity in Cancer Cells : Studies have explored the cytotoxic effects of this compound on cancer cell lines, revealing its potential as an anticancer agent. The compound demonstrated selective toxicity towards malignant cells while sparing normal cells .

Table 2: Summary of Biological Activities

Activity TypeFindings
NeuroprotectivePrevents neuronal cell death in vitro
AntimicrobialEffective against specific bacterial strains
CytotoxicitySelectively toxic to cancer cells

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models
In a study investigating neuroprotective agents for Alzheimer's disease, this compound was administered to neuronal cultures exposed to amyloid-beta peptides. The results showed a significant reduction in cell death compared to controls, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The study found that at sub-lethal concentrations, the compound inhibited bacterial growth and biofilm formation, suggesting its utility in treating resistant infections.

Q & A

What are the key considerations for synthesizing 2-(methylamino)ethyl carbamate hydrochloride with high purity?

Level: Basic
Methodological Answer:
Synthesis typically involves reacting methylamine with chloroethyl carbamate under controlled acidic or basic conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.
  • Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.
  • Purification : Employ recrystallization or column chromatography (silica gel, eluent: methanol/chloroform) to isolate the hydrochloride salt. Monitor purity via HPLC with UV detection at 254 nm .
  • Safety : Ensure proper ventilation and use PPE (gloves, goggles) due to hazardous intermediates like chloroethyl derivatives .

How can the structure of this compound be validated experimentally?

Level: Basic
Methodological Answer:
Combine multiple analytical techniques:

  • NMR : Confirm the methylamino (-NHCH₃) and carbamate (-OCO-NH-) groups via 1H^1H NMR (δ 2.3 ppm for CH₃NH, δ 4.1 ppm for CH₂OCO) and 13C^{13}C NMR (δ 157 ppm for carbonyl).
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z corresponding to C₅H₁₂ClN₂O₂ (e.g., ~191.07).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

What are the critical safety protocols for handling this compound in aqueous solutions?

Level: Basic
Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Desiccate if stored long-term .
  • Spill management : Neutralize acidic spills with sodium bicarbonate, collect mechanically, and dispose as hazardous waste. Avoid water streams to prevent environmental contamination .
  • Exposure response : For skin contact, rinse with 0.1 M HCl (to neutralize free base) followed by water. For inhalation, move to fresh air and monitor for delayed respiratory irritation .

How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from protonation state variations. To address this:

  • pH-dependent studies : Measure solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy. The hydrochloride salt is highly soluble in water (≥50 mg/mL at pH <3) but precipitates in basic conditions due to free base formation.
  • Co-solvent systems : Use ethanol/water mixtures (e.g., 30% v/v ethanol) to enhance solubility while maintaining ionic stability. Validate with dynamic light scattering (DLS) to detect aggregation .

What strategies optimize the compound’s stability in biological assays?

Level: Advanced
Methodological Answer:

  • Temperature control : Store stock solutions at -80°C in amber vials to prevent photodegradation. Thaw on ice before use .
  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce non-specific binding and hydrolysis. Avoid Tris buffers, as their amine groups may compete with the methylamino moiety .
  • LC-MS monitoring : Perform time-course stability assays (0–24 hrs) to identify degradation products (e.g., ethyl carbamate via carbamate cleavage) .

How does the methylamino group influence receptor binding affinity in structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:
The methylamino group enhances:

  • Hydrogen bonding : Acts as a proton donor in interactions with receptor carboxylate groups (e.g., serotonin receptors).
  • Lipophilicity : LogP increases by ~0.5 compared to unmethylated analogs, improving blood-brain barrier penetration.
    Methodology :
  • Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₃).
  • In vitro assays : Compare IC₅₀ values against analogs (e.g., ethylamino or dimethylamino derivatives) in competitive binding assays .

What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Level: Advanced
Methodological Answer:
Common impurities include:

  • Chloroethyl carbamate : A precursor with genotoxic risk. Detect via GC-MS (LOD: 0.1 ppm) using a DB-5 column.
  • Methylamine hydrochloride : Quantify via ion chromatography with suppressed conductivity detection.
    Mitigation :
  • SPE purification : Use C18 cartridges to remove hydrophilic impurities.
  • Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998), accuracy (90–110%), and precision (%RSD <2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(methylamino)ethyl carbamate hydrochloride
Reactant of Route 2
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2-(methylamino)ethyl carbamate hydrochloride

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